molecular formula C10H14N2O4S B8521048 2-Methylamino-5-dimethylsulfamoylbenzoic acid

2-Methylamino-5-dimethylsulfamoylbenzoic acid

Cat. No. B8521048
M. Wt: 258.30 g/mol
InChI Key: PDKBNJFZYQVYKF-UHFFFAOYSA-N
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Patent
US04870074

Procedure details

A mixture of 5-dimethylsulfamoyl-2-fluorobenzoic acid (10 g) and 40% aqueous methylamine solution (85 ml) is refluxed for 24 hours and then evaporated under reduced pressure. The residue is adjusted to the pH of about 4 with acetic acid. The precipitate is collected, washed with water, and dried to give the title compound (6.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[CH:8][C:9](F)=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12])(=[O:5])=[O:4].[CH3:17][NH2:18]>>[CH3:17][NH:18][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[N:2]([CH3:16])[CH3:1])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(S(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F)C
Name
Quantity
85 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C(=O)O)C=C(C=C1)S(N(C)C)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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